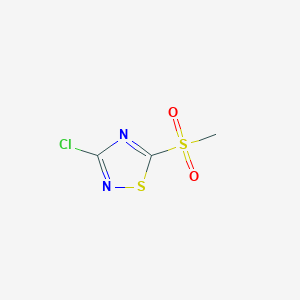

![molecular formula C13H9ClN2S2 B2964485 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 339018-93-8](/img/structure/B2964485.png)

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

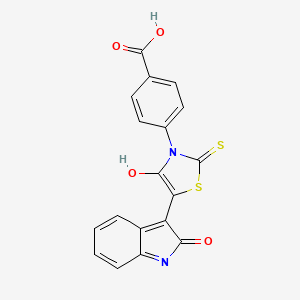

Synthetic Chemistry and Fluorescence Properties

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine and its derivatives have been synthesized through various methods, contributing significantly to the field of synthetic organic chemistry. For instance, novel fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, have been synthesized showcasing strong solid-state fluorescence. These compounds were prepared from heterocyclic ketene dithioacetals and analyzed for their absorption and emission properties, which were quantitatively reproduced through ab initio quantum-chemical calculations (Yokota et al., 2012).

Biological Evaluation

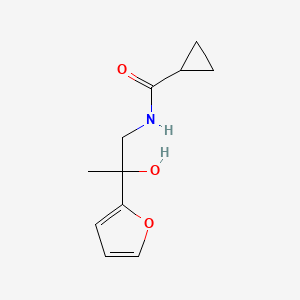

Research into 5-hydroxymethylpyrimidine derivatives, structurally similar to 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine, has revealed a variety of bioactivities. These derivatives have been characterized and evaluated for cytotoxic properties against both normal and cancer cell lines. Notably, derivatives with benzylsulfanyl groups have shown moderate anticancer properties and specific compounds have demonstrated promising IC50 concentrations for further in silico study. Additionally, only derivatives with certain substituents exhibited antibacterial properties, with a specific focus on antifungal action (Stolarczyk et al., 2021).

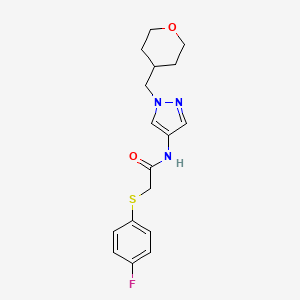

Antimicrobial Activity

The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been a subject of investigation, with certain compounds evaluated for their effectiveness against a range of pathogens. For instance, novel benzothieno[3,2-d]pyrimidine derivatives have been prepared and assessed for their fungicidal activities, showing significant inhibition rates against various fungi at certain concentrations (Xu et al., 2018).

Spectroscopic Investigation and Molecular Docking Study

A comprehensive spectroscopic investigation of a specific 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was conducted, revealing insights into its vibrational properties, molecular orbitals, and potential as a chemotherapeutic agent. Molecular docking studies suggested that the compound could exhibit inhibitory activity against certain targets, indicating its potential utility in anti-diabetic therapy (Alzoman et al., 2015).

Safety and Hazards

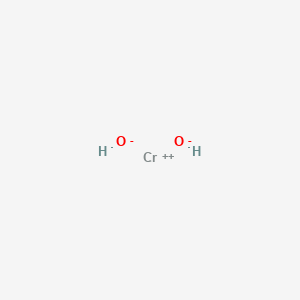

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have a broad spectrum of biological activities . They are often involved in inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their effects through different action mechanisms, one of which is inhibiting protein kinases . These compounds may bind to the active site of these enzymes, preventing them from catalyzing the transfer of phosphate groups to specific substrates, thereby disrupting cellular signaling processes .

Biochemical Pathways

For instance, they can inhibit the activity of protein kinases involved in various cellular signaling processes, such as cell growth regulation, differentiation, migration, and metabolism . This can lead to downstream effects like the disruption of cell cycle progression and induction of apoptosis .

Result of Action

The inhibition of protein kinases by pyrimidine derivatives can disrupt cellular signaling processes, potentially leading to the disruption of cell cycle progression and induction of apoptosis .

properties

IUPAC Name |

2-benzylsulfanyl-4-chlorothieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c14-12-11-10(6-7-17-11)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWFWMUZCFLSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)

![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)